Epinephrine bitartrate
Overview
Description
Epinephrine bitartrate, also known as adrenaline bitartrate, is a human hormone that is chemically part of the catecholamines . It is involved in stress reactions and therefore increases performance. This is achieved via faster energy release, heartbeat rate, tighter blood vessels, and broncholic enlargement . It is an α,β-adrenergic receptor agonist and has positive chronotropic and inotropic effects on cardiac muscle .
Molecular Structure Analysis
Epinephrine bitartrate has the molecular formula C9H13NO3.C4H6O6 and a molecular weight of 333.29 . Its IUPAC name is (2R,3R)-2,3-dihydroxybutanedioic acid; 4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol .Physical And Chemical Properties Analysis
Epinephrine bitartrate is a solid at room temperature . It has a solubility of 67 mg/mL in DMSO . It should be stored at a temperature between 2-30°C .Scientific Research Applications
Epinephrine bitartrate has been used in the treatment of glaucoma, demonstrating an ability to lower intraocular pressure (IOP) by reducing the rate of production of aqueous humor and increasing the facility of outflow in glaucomatous eyes (Ballintine & Garner, 1961).
A spectrophotometric method using sodium periodate was developed for the determination of epinephrine and norepinephrine and their bitartrate salts, useful for routine analysis of their injections (El-Kommos, Mohamed, & Khedr, 1990).
Research on the metabolism of labelled epinephrine in the Leghorn chicken indicated the involvement of monoamine oxidase in the inactivation of epinephrine (Scott, 1962).
Epinephrine bitartrate, in combination with bupivacaine, was the subject of a study developing a high-performance liquid chromatography assay for its determination, highlighting its application in pharmaceutical analysis (Wilson, 1990).
The early effects of topical administration of epinephrine bitartrate on the dynamics of aqueous humor were studied in vervet monkeys, showing its potential in ocular pharmacology (Bill, 1969).
The impact of epinephrine on the corneal endothelium was explored, with findings suggesting potential applications and precautions in intraocular surgery (Hull et al., 1975).
A study of the beta-adrenergic receptor-adenylate cyclase complex in rabbit iris-ciliary body after topical epinephrine treatment provided insights into drug-tissue interactions and therapy for glaucoma (Mittag & Tormay, 1981).
The facilitatory effects of epinephrine bitartrate on neurogenic responses in dog mesenteric arteries were examined, indicating a role in vascular pharmacology (Borkowski, Kwan, & Daniel, 1989).
Safety And Hazards
Epinephrine bitartrate can be fatal if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective clothing, gloves, and eye/face protection should be worn when handling it .
Future Directions
Epinephrine bitartrate has been used in the treatment of hypersensitivity reactions for a long time . It is also used in auto-injector form (EpiPen) and many new products/biosimilars and dosage routes have been approved over the last several decades . More research is needed to evaluate the differences between intramuscular and subcutaneous injections with the epinephrine delivery site confirmed with ultrasound .
properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXIPWWIOISBDD-NDAAPVSOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=CC(=C(C=C1)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049415 | |
Record name | Epinephrine bitartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bronitin | |
CAS RN |
51-42-3 | |
Record name | (-)-Epinephrine (+)-bitartrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epinephrine bitartrate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epinephrine bitartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPINEPHRINE BITARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30Q7KI53AK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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